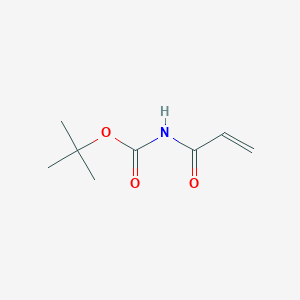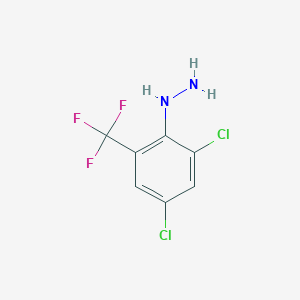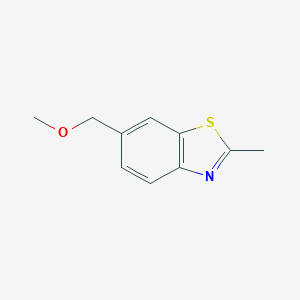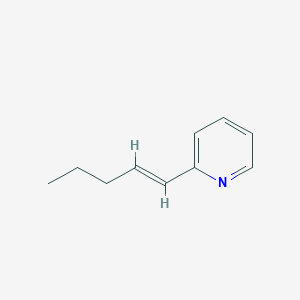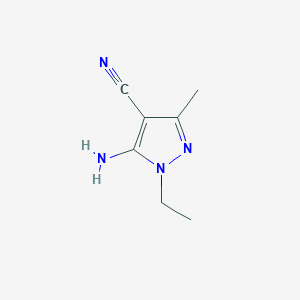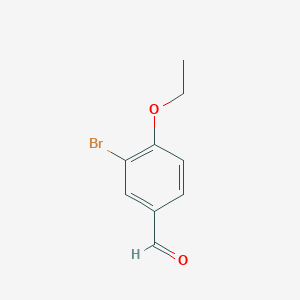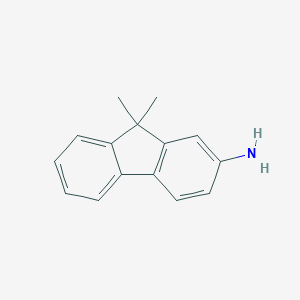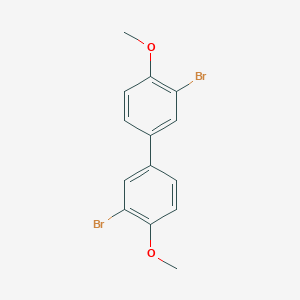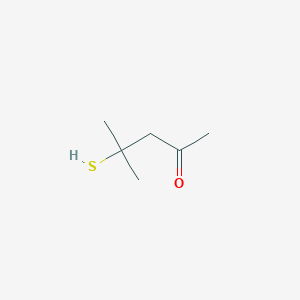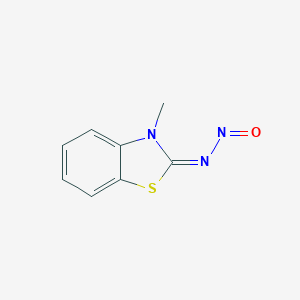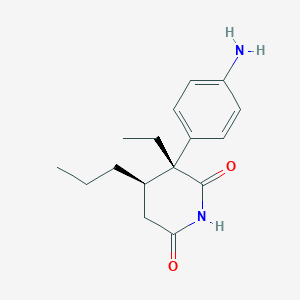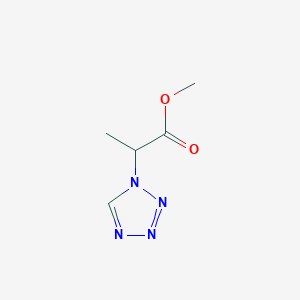
Methyl 2-(1H-tetrazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1H-tetrazol-1-yl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrazole derivative and is commonly used as a building block in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Methyl 2-(1H-tetrazol-1-yl)propanoate is not well understood. However, it has been reported that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins. Prostaglandins are known to be involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, Methyl 2-(1H-tetrazol-1-yl)propanoate reduces the production of prostaglandins, thereby exhibiting anti-inflammatory, analgesic, and antipyretic properties.
Effets Biochimiques Et Physiologiques
Methyl 2-(1H-tetrazol-1-yl)propanoate has been shown to exhibit various biochemical and physiological effects. In animal studies, it has been reported to reduce inflammation, pain, and fever. Additionally, it has been shown to exhibit antioxidant properties and protect against oxidative stress. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 2-(1H-tetrazol-1-yl)propanoate in lab experiments is its ease of synthesis. This compound can be synthesized using simple and inexpensive methods, making it readily available for research purposes. Additionally, this compound has been extensively studied, and its properties and mechanisms of action are well understood. However, one of the limitations of using Methyl 2-(1H-tetrazol-1-yl)propanoate in lab experiments is its potential toxicity. It is important to use appropriate safety measures when working with this compound.
Orientations Futures
There are several future directions for research on Methyl 2-(1H-tetrazol-1-yl)propanoate. One of the most significant areas of research is the development of new drugs based on this compound. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various physiological processes. Finally, there is a need for more studies on the potential toxicity of this compound and the appropriate safety measures that should be taken when working with it.
Conclusion:
In conclusion, Methyl 2-(1H-tetrazol-1-yl)propanoate is a tetrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound possesses anti-inflammatory, analgesic, and antipyretic properties and has been extensively studied for its potential use in the development of new drugs. The synthesis method of Methyl 2-(1H-tetrazol-1-yl)propanoate is simple and inexpensive, making it readily available for research purposes. However, appropriate safety measures should be taken when working with this compound due to its potential toxicity. There are several future directions for research on Methyl 2-(1H-tetrazol-1-yl)propanoate, including the development of new drugs, further understanding of its mechanism of action, and studies on its potential toxicity.
Applications De Recherche Scientifique
Methyl 2-(1H-tetrazol-1-yl)propanoate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported that Methyl 2-(1H-tetrazol-1-yl)propanoate possesses anti-inflammatory, analgesic, and antipyretic properties. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
103557-29-5 |
|---|---|
Nom du produit |
Methyl 2-(1H-tetrazol-1-yl)propanoate |
Formule moléculaire |
C5H8N4O2 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
methyl 2-(tetrazol-1-yl)propanoate |
InChI |
InChI=1S/C5H8N4O2/c1-4(5(10)11-2)9-3-6-7-8-9/h3-4H,1-2H3 |
Clé InChI |
PPTXBXSPDLTXQY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N1C=NN=N1 |
SMILES canonique |
CC(C(=O)OC)N1C=NN=N1 |
Synonymes |
1H-Tetrazole-1-aceticacid,alpha-methyl-,methylester(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

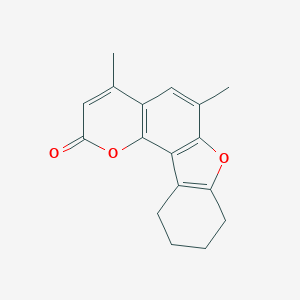
![[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B33660.png)

